molecular formula C6H4BrN3O2 B598170 6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol CAS No. 1201784-90-8

6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol

Cat. No.: B598170
CAS No.: 1201784-90-8
M. Wt: 230.021
InChI Key: NETCQPWEMRFZLK-UHFFFAOYSA-N
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Description

6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol can be achieved through several methods:

    Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired compound.

    Synthesis via Bromohydrazone: This route utilizes bromohydrazone intermediates, which undergo cyclization to yield the target compound.

    Formation of Triazinium Dicyanomethylide: This involves the formation of a triazinium intermediate, which is then converted to the final product.

    Multistep Synthesis: A series of reactions involving multiple steps, each carefully controlled to ensure the correct formation of the compound.

    Transition Metal Mediated Synthesis: This method employs transition metals as catalysts to facilitate the formation of the compound.

    Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves optimizing one of the above synthetic routes to achieve high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds .

Scientific Research Applications

6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol stands out due to its unique combination of bromine and hydroxyl groups, which confer specific reactivity and potential biological activities. Its ability to act as a kinase inhibitor makes it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

6-bromo-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O2/c7-3-1-4-5(11)8-6(12)9-10(4)2-3/h1-2H,(H2,8,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETCQPWEMRFZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)NC(=O)NN2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718763
Record name 6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201784-90-8
Record name 6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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